molecular formula C17H15BrN4OS B12052118 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-34-7

4-((3-Bromo-4-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12052118
CAS No.: 478256-34-7
M. Wt: 403.3 g/mol
InChI Key: OCVILEYZSRWINS-VXLYETTFSA-N
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Description

4-((3-Bromo-4-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold, characterized by a 3-bromo-4-methoxy-substituted benzylidene moiety at position 4 and an m-tolyl (3-methylphenyl) group at position 2. The compound’s molecular formula is C₁₅H₁₂BrN₅OS (molecular weight: 390.26 g/mol) . Structurally, the thione tautomer is stabilized by intramolecular hydrogen bonding, as confirmed by crystallographic studies of analogous triazole-thiones, which show sulfur in the thione form rather than thiol .

The synthesis of such compounds typically involves a two-step process:

Formation of the 4-amino-triazole-thione core via cyclization of hydrazine derivatives with carbon disulfide.

Condensation with aldehydes (e.g., 3-bromo-4-methoxybenzaldehyde) under acidic conditions to form the Schiff base . Microwave-assisted methods have been employed for similar derivatives to enhance reaction efficiency and yield .

Key structural features include:

  • E-configuration of the C=N bond in the benzylideneamino group, as determined by X-ray crystallography .
  • Planar triazole-thione ring, enabling π-π stacking interactions in the solid state .

Properties

CAS No.

478256-34-7

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrN4OS/c1-11-4-3-5-13(8-11)16-20-21-17(24)22(16)19-10-12-6-7-15(23-2)14(18)9-12/h3-10H,1-2H3,(H,21,24)/b19-10+

InChI Key

OCVILEYZSRWINS-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

Preparation Methods

Schiff Base Formation via Anhydrous Ethanol Reflux

The most widely reported method involves the condensation of 5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbohydrazide with 3-bromo-4-methoxybenzaldehyde in boiling anhydrous ethanol. Glacial acetic acid (1–2 mol%) is employed as a catalyst to accelerate imine bond formation, with reactions typically completing within 2 hours. The product precipitates upon cooling and is recrystallized using dimethylformamide (DMF), yielding pale-yellow crystals with a melting point of 239–240°C.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the Schiff base. Fourier-transform infrared (FT-IR) spectroscopy confirms the disappearance of the aldehyde’s C=O stretch (≈1700 cm⁻¹) and the emergence of a C=N stretch at 1610–1630 cm⁻¹.

One-Pot Synthesis from 4-Amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Thione Intermediate Preparation

A critical precursor, 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione, is synthesized via fusion of m-tolylacetic acid with thiocarbohydrazide at 140°C for 1 hour. This exothermic reaction generates the triazole-thione backbone, which is purified via sodium bicarbonate washes to remove unreacted acid.

Structural Confirmation

Single-crystal X-ray diffraction reveals a dihedral angle of 73.0° between the triazole and m-tolyl rings, ensuring minimal steric hindrance during subsequent reactions.

Benzylidene Functionalization

The thione intermediate reacts with 3-bromo-4-methoxybenzaldehyde in methanol under reflux for 3.5 hours, achieving an 89% yield. The product is isolated via vacuum filtration and recrystallized from methanol, yielding yellow crystals with a C=S bond length of 1.682 Å, confirming thione tautomer stability.

Kinetic vs. Thermodynamic Control

Prolonged reflux (>4 hours) favors thione-ketone tautomerization, reducing yields. Ultraviolet-visible (UV-Vis) spectroscopy at 333 nm monitors reaction progress.

Solid-State Fusion Method

Direct Synthesis from Arylacetic Acids

A solvent-free approach involves heating 3-methoxyphenylacetic acid and thiocarbohydrazide at 140°C for 1 hour. This method avoids solvent impurities but requires precise temperature control to prevent decomposition.

Yield and Purity

The crude product is washed with 5% sodium bicarbonate, achieving 75–80% purity. Recrystallization from methanol improves purity to >95%, as verified by elemental analysis (C: 53.28%, H: 5.23%, N: 28.21%).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsSolvent/CatalystTime (h)Yield (%)Purity (%)
Ethanol RefluxTriazole carbohydrazide, BenzaldehydeEthanol/Acetic Acid27898
Methanol Reflux4-Amino-triazole-thione, BenzaldehydeMethanol3.58995
Solid-State Fusionm-Tolylacetic Acid, ThiocarbohydrazideNone17595

Crystallization and Purification Challenges

Solvent-Dependent Polymorphism

DMF yields monoclinic crystals (space group P2₁/n), whereas methanol produces triclinic forms (space group P1̄) with intermolecular N–H···S hydrogen bonds. The latter exhibits superior thermal stability, with decomposition temperatures exceeding 240°C.

By-Product Mitigation

Unreacted aldehyde is removed via silica gel chromatography (ethyl acetate/hexane, 3:7). Thin-layer chromatography (TLC) at R<sub>f</sub> 0.45 (ethyl acetate) identifies the target compound.

Spectroscopic Characterization

FT-IR and UV-Vis Signatures

  • FT-IR : ν(C=N) at 1615 cm⁻¹, ν(C=S) at 1150 cm⁻¹.

  • UV-Vis : π→π* transitions at 206 nm and 244 nm.

X-ray Diffraction Metrics

  • Bond Lengths : C–S (1.682 Å), C–N (1.328 Å).

  • Dihedral Angles : 34.43° between triazole and pyridine moieties in Schiff base derivatives.

Industrial-Scale Considerations

Catalytic Efficiency

Palladium-doped catalysts reduce reaction times by 30% but increase costs.

Green Chemistry Alternatives

Subcritical water (200°C, 15 bar) replaces ethanol in pilot studies, achieving 72% yield with reduced waste .

Chemical Reactions Analysis

Types of Reactions

Salor-int l231142-1ea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that Schiff bases derived from triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione have demonstrated efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer Properties
    • Research indicates that 1,2,4-triazole derivatives can inhibit cancer cell proliferation. The incorporation of substituents like bromine and methoxy groups enhances the bioactivity of these compounds. In vitro studies have reported that triazole-based compounds can induce apoptosis in cancer cells, suggesting their utility in cancer therapy .
  • Anti-inflammatory Effects
    • Some studies highlight the anti-inflammatory potential of triazole derivatives. The thione group in the compound may play a crucial role in modulating inflammatory pathways, providing a basis for developing anti-inflammatory drugs .

Material Science Applications

  • Corrosion Inhibition
    • Triazole derivatives are employed as corrosion inhibitors due to their ability to form protective films on metal surfaces. The compound's structure allows it to interact with metal ions effectively, preventing corrosion in industrial applications .
  • Photochemical Applications
    • The unique electronic properties of triazoles make them suitable for photochemical applications, including light-emitting devices and solar cells. The incorporation of specific substituents can enhance their photostability and efficiency in these applications .

Case Study 1: Antimicrobial Evaluation

A study synthesized several triazole derivatives, including variations of 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione. The synthesized compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a series of experiments focusing on cancer cell lines (e.g., HeLa and MCF-7), triazole derivatives were evaluated for their cytotoxic effects using MTT assays. The results showed that some compounds led to significant reductions in cell viability, supporting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of Salor-int l231142-1ea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison

Compound Name Substituents (Position 3 and 4) Key Activities References
Target Compound 3-(m-tolyl), 4-(3-Br-4-OMe-benzylidene) Potential antimicrobial (inferred)
4-((4-Methoxybenzylidene)amino)-3-trifluoromethyl-1H-1,2,4-triazole-5-thione 3-(CF₃), 4-(4-OMe-benzylidene) Fungicidal (100 mg/L efficacy against six fungi)
4-(Benzylideneamino)-3-(1-(2-fluoro-biphenyl)-ethyl)-1H-1,2,4-triazole-5-thione (6a) 3-(fluorinated biphenyl), 4-(unsubstituted benzylidene) Analgesic (synergized with flurbiprofen)
4-((3,5-Di-tert-butyl-4-hydroxybenzylidene)amino)-3-(tert-butyl-thiomethyl)-1H-1,2,4-triazole-5-thione (6) 3-(tert-butyl-thiomethyl), 4-(3,5-di-tert-butyl-4-OH-benzylidene) Antioxidant (DPPH radical scavenging)
4-((4-Chlorobenzylidene)amino)-3-methyl-1H-1,2,4-triazole-5-thione 3-(CH₃), 4-(4-Cl-benzylidene) Antimicrobial (structural analog)

Key Findings:

  • Bromo vs.
  • Methoxy Group : The 4-methoxy group in the target compound and derivatives (e.g., ) enhances lipophilicity and electron-donating effects, critical for membrane penetration in fungicidal applications.
  • m-Tolyl vs.

Physical and Spectral Properties

Table 2: Spectral Data Comparison

Compound IR (C=Br, C=S) $ ^1 \text{H NMR (δ, ppm)} $ X-ray Crystallography
Target Compound Not reported Not reported E-configuration (inferred from )
5-[2-(4-bromophenyl)-benzoxazol-5-yl]-4-(2-methylphenyl)-triazole-thione (6m) 533 cm⁻¹ (C-Br), 1212 cm⁻¹ (C=S) δ 2.55 (s, CH₃) Not reported
4-((4-Methoxybenzylidene)amino)-3-trifluoromethyl-triazole-thione 1218 cm⁻¹ (C=S) δ 4.01 (s, NCH₃) Triclinic system, trans C=N
4-Amino-3-(4-hydroxybenzyl)-triazole-thione 3319 cm⁻¹ (NH) δ 9.51 (s, triazole H) Dihedral angle: 67.51° between rings

Key Findings:

  • C=S Stretching : All triazole-thiones exhibit C=S vibrations near 1210–1220 cm⁻¹, confirming the thione tautomer .
  • C-Br Absorption : Bromine substituents show distinct IR peaks at ~530 cm⁻¹, absent in chloro or fluoro analogs .
  • Crystallography : The E-configuration of the Schiff base is conserved across derivatives, as seen in 6a and .

Biological Activity

The compound 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C16H15BrN4O2S
  • Molecular Weight : 407.26 g/mol
  • CAS Number : 587011-93-6

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzylidene Intermediate : Reaction between 3-bromo-4-methoxybenzaldehyde and an appropriate amine.
  • Cyclization : The intermediate undergoes cyclization with thiosemicarbazide to form the triazole ring.
  • Substitution : Final substitution with the m-tolyl group.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study demonstrated that various synthesized triazole derivatives showed activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations ranging from 31.25 to 125 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
Compound A31.25Pseudomonas aeruginosa
Compound B62.5Staphylococcus aureus

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies on various cancer cell lines indicated that triazole derivatives can inhibit cell proliferation and exhibit antiangiogenic activity. One study highlighted a derivative showing significant cytotoxicity against HT29 colon cancer cells, suggesting potential for development as an anticancer agent .

Cell LineIC50 (µM)
HT2912.5
MCF715.0

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes.
  • Receptor Binding : Potential binding to receptors could modulate their activity.
  • Pathway Modulation : It may affect signaling pathways leading to altered cellular functions.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Sameliuk et al. demonstrated that the synthesized triazole derivatives displayed remarkable antimicrobial activity against various strains, reinforcing the potential for these compounds in treating infections .
  • Anticancer Screening : Another research focused on the antiangiogenic properties of triazole derivatives revealed that compounds similar to our target compound inhibited angiogenesis in vitro, which is critical for tumor growth and metastasis .

Q & A

Q. What are the standard synthetic routes for preparing 1,2,4-triazole-5(4H)-thione derivatives like this compound?

Methodological Answer: The synthesis typically involves a two-step process:

  • Step 1: Condensation of substituted hydrazinecarbothioamides with aldehydes (e.g., 3-bromo-4-methoxybenzaldehyde) under reflux in a polar solvent (e.g., ethanol or water) with a base like KOH.
  • Step 2: Cyclization of the intermediate via acid-catalyzed or thermal conditions to form the triazole-thione core . Example: Refluxing 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides with KOH in water, followed by neutralization with acetic acid, yields the triazole-thione scaffold .

Q. How is the purity and structural integrity of this compound validated after synthesis?

Methodological Answer:

  • Elemental Analysis (CHNS): Confirms stoichiometric ratios of C, H, N, and S.
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms imine bond formation (δ 8.5–9.5 ppm for CH=N) .
  • Chromatography: HPLC or GC-MS monitors reaction completion and purity (>95%) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition: Kinetic assays (e.g., Michaelis-Menten) for targeting enzymes like α-glucosidase or cyclooxygenase-2 .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Catalyst Use: Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C vs. 6 hr reflux) .
  • Regioselectivity: Use steric/electronic directing groups (e.g., methoxy at C4) to guide substituent placement .

Q. What crystallographic strategies resolve structural ambiguities in triazole-thione derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): SHELXL refinement with high-resolution data (R < 0.05) confirms bond angles, dihedral angles (e.g., triazole ring vs. aryl groups), and hydrogen bonding (N–H⋯S) .
  • Disorder Handling: Apply restraints/constraints in SHELX for disordered methoxy or bromo groups .
  • Validation Tools: PLATON or Olex2 for analyzing voids, Hirshfeld surfaces, and π-π interactions .

Q. How do computational methods (in silico) predict and rationalize bioactivity discrepancies across analogs?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger predicts binding modes to targets (e.g., COX-2 active site). Focus on halogen (Br) and methoxy groups for hydrophobic/electrostatic interactions .
  • QSAR Modeling: Use descriptors (e.g., logP, molar refractivity) to correlate substituent effects (e.g., Br vs. Cl) with IC₅₀ values .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Bioavailability Optimization: Modify logP via salt formation (e.g., sodium salts of thiol derivatives) to enhance membrane permeability .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) contributing to in vivo effects .
  • Dose-Response Reassessment: Adjust dosing regimens in animal models (e.g., BALB/c mice) to account for pharmacokinetic variability .

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